molecular formula C8H12O4 B2633021 ethyl 2-prop-2-enoyloxypropanoate CAS No. 98136-13-1

ethyl 2-prop-2-enoyloxypropanoate

Cat. No.: B2633021
CAS No.: 98136-13-1
M. Wt: 172.18
InChI Key: OAPQYLLXPVESTE-UHFFFAOYSA-N
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Description

Ethyl 2-prop-2-enoyloxypropanoate is an ester derivative of propanoic acid featuring a prop-2-enoyloxy (acryloyloxy) group at the 2-position of the propanoate backbone. Its structure comprises an ethyl ester linked to a propanoate moiety, which is further substituted with an acryloyloxy group. This compound is hypothesized to exhibit reactivity typical of acrylate esters, such as participation in polymerization reactions or serving as a precursor in organic synthesis.

Properties

IUPAC Name

ethyl 2-prop-2-enoyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-7(9)12-6(3)8(10)11-5-2/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPQYLLXPVESTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-prop-2-enoyloxypropanoate can be synthesized through the esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-prop-2-enoyloxypropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-prop-2-enoyloxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-prop-2-enoyloxypropanoate involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the ester group can undergo radical-initiated polymerization to form long-chain polymers. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and acid .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Applications/Notes References
This compound Acryloyloxy at C2 C8H12O4 Not available Hypothesized: Polymerization monomer -
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Cyano, 4-methoxyphenyl at C2/C3 C13H13NO3 Not provided Pharmaceutical intermediates
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate Diethoxyphosphoryl at C2 C9H17O5P 20345-61-3 Organic synthesis, pesticide precursor
Ethyl 2-(acetyloxy)-2-methylpropanoate Acetyloxy, methyl at C2 C8H14O4 84298-15-7 Solvent, chemical intermediate
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Indole-linked ethoxycarbonyl group C18H23NO4 74120-22-2 Specialty chemical (hazardous)

Key Observations :

  • Acryloyloxy vs. Cyano Groups: The acryloyloxy group in this compound may confer higher reactivity in radical polymerization compared to the cyano-substituted analog, which is primarily used as a precursor for bioactive amides .
  • Phosphoryl vs. Acetyloxy Substituents: Phosphoryl groups (e.g., in ethyl 2-(diethoxyphosphoryl)prop-2-enoate) enhance utility in organophosphorus chemistry, whereas acetyloxy derivatives (e.g., ethyl 2-(acetyloxy)-2-methylpropanoate) are more stable and suited for esterification reactions .

Physicochemical Properties

  • Molecular Weight: this compound (C8H12O4) has a theoretical molecular weight of 172.18 g/mol, lower than phosphorylated analogs (e.g., 244.20 g/mol for ethyl 2-(diethoxyphosphoryl)prop-2-enoate) due to the lighter acryloyloxy group .

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